(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate
CAS No.:
Cat. No.: VC18813860
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O3 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | tert-butyl N-[3-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-3-oxopropyl]carbamate |
| Standard InChI | InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27)/b13-12- |
| Standard InChI Key | ZYMSVSMDFTZSTO-SEYXRHQNSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2/C=C\C3=CC=CC=C31 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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Dibenzo[b,f]azocin-5(6H)-yl: A fused bicyclic system comprising two benzene rings connected to an azocine ring (an eight-membered ring with one nitrogen atom). The numbering system places the nitrogen at position 5, with partial saturation at positions 5 and 6 .
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3-Oxopropyl group: A propyl chain with a ketone group at the third carbon, providing a site for nucleophilic reactions.
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tert-Butyl carbamate: A protective group attached via a carbamate linkage, enhancing stability during synthetic processes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H24N2O3 | |
| Molar Mass | 364.44 g/mol | |
| CAS Number | 2007930-95-0 | |
| Stereochemistry | Z-configuration |
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name reflects the compound’s structure:
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Root: Dibenzo[b,f]azocin-5(6H)-yl indicates the bicyclic system.
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Substituents: 3-oxopropyl and tert-butyl carbamate groups.
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Stereodescriptor: (Z) specifies the spatial arrangement.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, drawing from methodologies used for analogous carbamate-protected azocines. A plausible route includes:
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Formation of the Azocin Core: Cyclization of a benzannulated precursor, such as a dibenzazepine derivative, under reductive or thermal conditions.
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Introduction of the 3-Oxopropyl Chain: Alkylation or acylation at the azocin nitrogen using ethyl bromoacetate or similar reagents, followed by oxidation to the ketone .
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Carbamate Protection: Reaction with tert-butyl carbamate-forming agents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
A representative procedure from analogous compounds involves the use of tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0) as a starting material. For instance, coupling reactions with activated esters or acyl chlorides yield carbamate-protected intermediates .
Key Reaction Conditions
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Alkylation: Conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base at elevated temperatures (120°C) .
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Carbamate Formation: Employing Boc anhydride in dichloromethane with triethylamine, followed by purification via silica gel chromatography .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its carbamate group and aromatic system. Predictions based on tert-butyl (3-aminopropyl)carbamate (logP = 0.8) suggest moderate lipophilicity, enabling penetration of lipid membranes . Aqueous solubility is likely limited (<10 mg/mL), necessitating organic solvents (e.g., DMSO) for in vitro assays .
Stability and Degradation
Carbamates generally exhibit stability under acidic conditions but hydrolyze in basic environments. The tert-butyl group confers additional protection against enzymatic degradation, making the compound suitable for prodrug applications.
Pharmacological and Toxicological Profiles
Bioactivity
While direct studies on this compound are scarce, structural analogs of dibenzoazocines exhibit affinity for neurological targets (e.g., serotonin receptors) . The 3-oxopropyl chain may serve as a metabolically labile linker, enabling controlled release of active metabolites.
Toxicity Considerations
Preliminary hazard data for related carbamates (e.g., CAS 75178-96-0) indicate risks of skin corrosion (H314) and acute toxicity (H302) . Safe handling requires personal protective equipment and adherence to hazardous material protocols.
Applications in Research and Industry
Pharmaceutical Development
The compound’s structure aligns with scaffolds used in central nervous system (CNS) drug discovery. Its carbamate group could serve as a prodrug moiety, enhancing bioavailability of amine-containing therapeutics.
Chemical Biology
As a building block in peptide mimetics or enzyme inhibitors, the dibenzoazocin core offers rigidity and π-π stacking interactions, aiding target engagement.
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